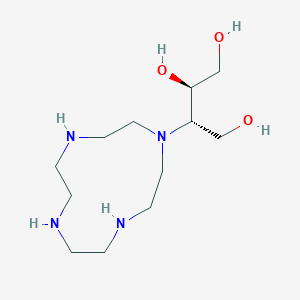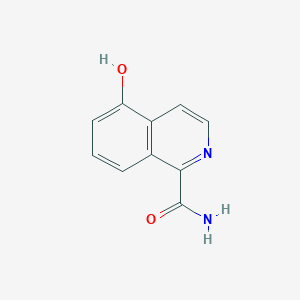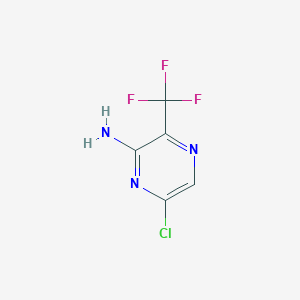
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives Thietane derivatives are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . The synthetic route can be summarized as follows:
Starting Material: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole
Reagents: Sodium phenolates, thiophenolate, hydrogen peroxide (H₂O₂)
Reaction Conditions: Oxidation using H₂O₂
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as sodium phenolates and thiophenolate
Major Products Formed
The major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides .
Aplicaciones Científicas De Investigación
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exhibits antidepressant activity by modulating neurotransmitter levels in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 3-((3-Nitropyridin-4-yl)amino)thietane 1,1-dioxide
Uniqueness
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C8H11N3O2S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
3-N-(1,1-dioxothietan-3-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3O2S/c9-7-1-2-10-3-8(7)11-6-4-14(12,13)5-6/h1-3,6,11H,4-5H2,(H2,9,10) |
Clave InChI |
BGQNSPLWOHRJPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NC2=C(C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)





![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)
